3-(2-Nitrophenyl)-3-oxopropanenitrile
Description
Significance of β-Ketonitriles in Contemporary Organic Chemistry
β-Ketonitriles, characterized by a ketone and a nitrile group separated by a methylene (B1212753) bridge, are highly versatile intermediates in organic chemistry. rjlbpcs.com Their unique structural arrangement, featuring both electrophilic and nucleophilic centers, allows for a diverse range of chemical transformations. The methylene protons, activated by the adjacent carbonyl and nitrile groups, are readily deprotonated, forming a stabilized carbanion that can participate in various carbon-carbon bond-forming reactions. iitm.ac.in
These compounds serve as crucial precursors for the synthesis of a wide array of carbocyclic and heterocyclic systems. rjlbpcs.com For instance, they are extensively used in the preparation of pyridines, pyrimidines, and pyrazoles through condensation reactions with aldehydes, ketones, or other bifunctional reagents. rjlbpcs.com The reactivity of β-ketonitriles has been harnessed in numerous named reactions, including the Gewald reaction for the synthesis of 2-aminothiophenes. researchgate.net Furthermore, the nitrile and ketone functionalities can be independently or concertedly transformed, leading to a vast landscape of molecular diversity. rjlbpcs.com Their utility extends to the synthesis of pharmaceuticals, agrochemicals, and materials with specific electronic properties. organic-chemistry.org
Rationale for Investigating 3-(2-Nitrophenyl)-3-oxopropanenitrile as a Key Synthetic Intermediate
The strategic placement of a 2-nitrophenyl group on the β-ketonitrile framework in this compound, also known as 2-nitrobenzoylacetonitrile, introduces a unique set of reactive possibilities. The nitro group, a strong electron-withdrawing group, significantly influences the reactivity of the aromatic ring and the adjacent carbonyl group. More importantly, the nitro group can be readily reduced to an amino group, which can then participate in intramolecular cyclization reactions.
This "masked" amino functionality is a key feature that makes this compound a particularly valuable intermediate. The proximity of the newly formed amino group to the side chain containing the ketone and nitrile functionalities allows for the facile synthesis of various nitrogen-containing heterocyclic compounds, most notably quinolines. iipseries.org The Friedländer annulation, a classic method for quinoline (B57606) synthesis, can be efficiently carried out using precursors derived from this compound. The ability to construct such privileged heterocyclic scaffolds from a relatively simple starting material underscores the importance of this compound in medicinal chemistry and drug discovery.
Academic Research Focus and Scope of the Outline
The academic interest in this compound and related compounds stems from their potential as building blocks for complex molecular targets. Research efforts are often directed towards the development of efficient and sustainable synthetic methods for their preparation and the exploration of their reactivity in novel synthetic transformations. The primary focus of this article is to provide a comprehensive overview of the chemical aspects of this compound, structured according to the predefined outline. The content will be strictly limited to its significance in organic synthesis, with a detailed look at its role as a synthetic intermediate.
Physicochemical Properties of this compound and Related Compounds
| Property | Value | Compound |
| Molecular Formula | C₉H₆N₂O₃ | This compound |
| Molecular Weight | 190.16 g/mol | This compound |
| Melting Point | 82-84 °C | 2-Nitrophenylacetonitrile (precursor) researchgate.net |
| Boiling Point | Not available | This compound |
| IUPAC Name | This compound | This compound |
| InChI Key | DXYPCBNFJFSXFY-UHFFFAOYSA-N (for 4-nitro isomer) nowgonggirlscollege.co.in | 3-(4-Nitrophenyl)-3-oxopropanenitrile |
Synthesis of this compound
The synthesis of this compound can be achieved through the Claisen condensation of an appropriate 2-nitrobenzoate (B253500) ester with acetonitrile (B52724). A common procedure involves the use of a strong base, such as sodium ethoxide or sodium hydride, to generate the acetonitrile anion, which then attacks the ester.
A plausible synthetic route starts from 2-nitroacetophenone. chemicalbook.com The synthesis of the precursor, 2-nitroacetophenone, can be accomplished by the nitration of acetophenone (B1666503) using a mixture of nitric acid and sulfuric acid at low temperatures. chemicalbook.com Another approach involves the oxidation of 2-nitroethylbenzene. chemicalbook.com
Once 2-nitroacetophenone is obtained, it can be converted to its corresponding ester, methyl 2-nitrobenzoate, which can then undergo condensation with acetonitrile. Alternatively, direct methods for the synthesis of β-ketonitriles from methyl esters and acetonitrile have been reported. researchgate.net
Reactivity and Synthetic Applications
The primary synthetic utility of this compound lies in its role as a precursor to quinoline derivatives. The general strategy involves the reduction of the nitro group to an amine, followed by an intramolecular cyclization.
For example, the reduction of the nitro group can be achieved using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. The resulting 3-(2-aminophenyl)-3-oxopropanenitrile (B25521) is a key intermediate that can undergo spontaneous or acid/base-catalyzed cyclization to form a 2-amino-4-hydroxyquinoline derivative. This product can be further functionalized to access a wide range of substituted quinolines, which are important scaffolds in medicinal chemistry. iipseries.org
The presence of both a ketone and a nitrile group also allows for a variety of other transformations, making it a versatile building block for other heterocyclic systems. rjlbpcs.comresearchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(2-nitrophenyl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c10-6-5-9(12)7-3-1-2-4-8(7)11(13)14/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJVFNZAENXWGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00292004 | |
| Record name | 3-(2-nitrophenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00292004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40017-83-2 | |
| Record name | NSC79584 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79584 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(2-nitrophenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00292004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 2 Nitrophenyl 3 Oxopropanenitrile and Its Derivatives
Classical Approaches to β-Ketonitrile Synthesis
The synthesis of β-ketonitriles, including 3-(2-Nitrophenyl)-3-oxopropanenitrile, has traditionally relied on several robust and well-established methods. These approaches form the bedrock of synthetic organic chemistry and continue to be relevant in various applications.
Condensation Reactions with Nitrile Precursors
The condensation of nitriles that possess α-hydrogen atoms with carboxylic esters in the presence of a base is a fundamental method for preparing β-ketonitriles. google.com This reaction, a variant of the Claisen condensation, is widely applicable. For instance, β-acylated alkyl cyanides are prepared by reacting alkyl cyanides with carboxylic esters using strong bases like alkali metal hydrides or amides. google.com
A common precursor for the title compound is 2-nitrophenylacetonitrile, which can be synthesized from the oxime of 2-nitrophenylpyruvic acid by heating it in acetic acid and water. prepchem.com This nitrile can then be condensed with an appropriate ester. A general approach involves reacting a nitrile with a carboxylic acid ester in the presence of a potassium alkoxide. google.com To improve yields, the alcohol formed as a by-product can be distilled off, often as an azeotrope with the nitrile, which is used in excess to shift the reaction equilibrium. google.com
The choice of base and solvent is critical. While strong, hazardous bases like sodium amide have been used historically, modern methods often employ potassium tert-butoxide (KOt-Bu) in ethereal solvents like tetrahydrofuran (B95107) (THF). nih.govutsa.edu Microwave-assisted heating can accelerate these reactions, producing various β-ketonitriles in moderate to good yields. utsa.edu
Table 1: Condensation Reaction Conditions for β-Ketonitrile Synthesis
| Nitrile Precursor | Ester/Acyl Source | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|
| Alkyl Cyanides | Carboxylic Esters | Potassium tert-amyloxide | Not specified | Room Temperature | High | google.com |
| Acetonitrile (B52724) | Lactones/Esters | KOt-Bu | Ethereal Solvents | Ambient | Varies | nih.gov |
| Various Nitriles | Various Esters | Potassium tert-butoxide | THF | Microwave, 10 min | 30-72% | utsa.edu |
Acylation Strategies in Complex Molecule Construction
Acylation of in-situ generated nitrile anions is a cornerstone for building complex molecules with a β-ketonitrile core. nih.gov This method has been developed over decades, moving from early approaches using sodium methoxide (B1231860) or sodium amide to more efficient and safer modern protocols. nih.gov A facile and high-yielding procedure involves the acylation of nitrile anions with unactivated esters using potassium tert-amoxide (KOt-Amyl) in THF, which has proven effective for both enolizable and non-enolizable esters. bohrium.comresearchgate.net
The reaction of amides with acetonitrile in the presence of lithium bis(trimethylsilyl)amide (LiHMDS) also produces β-ketonitriles in good yields at room temperature. researchgate.net For example, 3-(2-Methoxyphenyl)-3-oxopropanenitrile, an analogue of the title compound, was synthesized in 99% yield from 2-methoxy-N-phenyl-N-tosylbenzamide and acetonitrile. rsc.org Similarly, 3-(4-Nitrophenyl)-3-oxopropanenitrile was obtained in 69% yield from its corresponding amide precursor. rsc.org These methods highlight the versatility of acylation in accessing specifically substituted β-ketonitriles.
The success of these acylations often depends on carefully optimized reaction conditions, including the molar ratios of the reagents. Studies have shown that using an excess of the ester and base relative to the nitrile can significantly improve yields. bohrium.com
Table 2: Acylation of Nitriles to Synthesize β-Ketonitrile Derivatives
| Nitrile | Acylating Agent | Reagent/Base | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| Acetonitrile | 2-methoxy-N-phenyl-N-tosylbenzamide | LiHMDS | THF | 3-(2-Methoxyphenyl)-3-oxopropanenitrile | 99% | rsc.org |
| Acetonitrile | tert-butyl (4-nitrobenzoyl)(phenyl)carbamate | LiHMDS | THF | 3-(4-Nitrophenyl)-3-oxopropanenitrile | 69% | rsc.org |
| Various Nitriles | Unactivated Esters | KOt-Amyl | THF | Various β-ketonitriles | Good to Excellent | bohrium.com |
Reactions Involving α-Haloketones and Cyanide Ion
The reaction between α-haloketones and a cyanide source represents another classical route to β-ketonitriles. However, direct nucleophilic substitution can be complicated by side reactions. More modern approaches have refined this strategy. A notable development is the nickel-catalyzed carbonylative coupling of α-bromonitriles with alkylzinc reagents, which provides β-ketonitriles in good yields. researchgate.net While this is a cross-coupling reaction rather than a simple substitution, it builds upon the principle of using a halogenated precursor.
A more direct, metal-free electrochemical method involves the anodic oxidation of aryl methyl ketones in the presence of a cyanide source like trimethylsilyl (B98337) cyanide (Me3SiCN) or potassium cyanide (KCN). researchgate.net This process, facilitated by catalytically generated iodine, allows for the direct cyanation of the ketone to form the corresponding β-ketonitrile. researchgate.net
Advanced Catalytic Methods for Compound Formation
Modern synthetic chemistry increasingly turns to catalytic methods to improve efficiency, selectivity, and sustainability. The formation of this compound and its derivatives benefits from these advanced strategies, including biocatalysis and heterogeneous catalysis.
Biocatalytic Transformations
Biocatalysis offers a green and highly selective alternative for transformations involving β-ketonitriles. While the direct enzymatic synthesis of the β-ketonitrile scaffold is less common, biocatalysts are extensively used in the transformation of these compounds. A key application is the asymmetric reduction of the keto group to produce chiral β-hydroxy nitriles, which are valuable pharmaceutical intermediates. acs.orgresearchgate.net
For example, a recombinant carbonyl reductase from Candida magnoliae (CMCR) has been used to efficiently catalyze the reduction of various aromatic β-ketonitriles to their corresponding (R)-β-hydroxy nitriles with excellent enantioselectivity. acs.orgorganic-chemistry.org A significant advantage of using isolated enzymes over whole-cell biocatalysts is the elimination of competing side reactions, such as α-ethylation, which can lower the chemical yield. acs.orgnih.gov These enzymatic reductions provide access to optically pure compounds that can be further converted, for instance, into β-hydroxy carboxylic acids through nitrilase-catalyzed hydrolysis. nih.gov
Table 3: Biocatalytic Reduction of Aromatic β-Ketonitriles
| Substrate | Biocatalyst | Product Type | Enantioselectivity | Key Advantage | Reference |
|---|---|---|---|---|---|
| Aromatic β-ketonitriles | Recombinant Carbonyl Reductase (CMCR) | (R)-β-hydroxy nitriles | Excellent | Eliminates α-ethylation side reaction | acs.orgorganic-chemistry.org |
| Aromatic β-ketonitriles | Fungus Curvularia lunata | (S)-β-hydroxy nitriles | 40-98% ee | Whole-cell system | acs.org |
Heterogeneous Catalysis in Hydrogenation and Other Reactions
Heterogeneous catalysis is pivotal in the synthesis and modification of compounds like this compound, particularly for selective hydrogenation reactions. bme.hu The hydrogenation of nitriles is a widely used industrial process for producing primary, secondary, or tertiary amines, with selectivity being a critical challenge. bme.huthieme-connect.com The choice of metal catalyst, solvent, and reaction conditions dictates the outcome. thieme-connect.com
For the title compound, the nitro group offers a handle for selective reduction. Heterogeneous transition metal catalysts, such as palladium on carbon (Pd/C), are frequently employed for the hydrogenation of nitriles to primary amines under mild conditions. bme.huacs.org For instance, benzonitrile (B105546) can be hydrogenated to benzylamine (B48309) with 95% selectivity using a 10% Pd/C catalyst in a biphasic solvent system. bme.hu Non-noble metal catalysts based on iron, nickel, and cobalt have also been developed for the selective reduction of aromatic nitriles. researchgate.net
Beyond hydrogenation, heterogeneous catalysts are employed in the synthesis of the β-ketonitrile itself. For example, a protocol combining heterogeneous catalysis and solar photocatalysis has been reported for the regioselective α-substitution of ketones. researchgate.net The development of stable and recyclable heterogeneous catalysts is a key focus for creating greener and more sustainable chemical processes. researchgate.netlianerossi.org
Phase-Transfer Catalysis for Optimized Yields
Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases, often a solid or aqueous phase and an organic phase. ias.ac.in This methodology can lead to increased reaction rates, higher yields, and milder reaction conditions. core.ac.uk In the synthesis of 3-oxopropanenitriles, PTC has been shown to be effective. For instance, the synthesis of various 3-oxopropanenitriles has been accomplished through the chemoselective SN2 reaction of ω-bromoacetophenones with sodium or potassium cyanide. researchgate.net The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), in a biphasic solvent system like toluene-water, has been reported to furnish the desired 3-oxopropanenitriles as the sole product in good yields of 70-80%. researchgate.net This approach avoids the formation of oxirane byproducts that can occur in homogeneous solvent systems like ethanol-water. researchgate.net
The efficiency of a phase-transfer catalyst is dependent on its ability to transfer the reacting anion into the organic phase. beilstein-journals.org The lipophilicity of the catalyst plays a crucial role; for example, tetra-n-hexylammonium bromide (THAB) has shown high catalytic activity in the synthesis of ethyl 2-(4-nitrophenoxy)acetate, a related reaction involving a nitrophenol. ijche.com The selection of the appropriate catalyst and solvent system is critical for optimizing the reaction outcome.
Table 1: Phase-Transfer Catalyzed Synthesis of 3-Oxopropanenitriles and Related Compounds
| Starting Material | Reagent | Catalyst | Solvent System | Product | Yield (%) | Reference |
| ω-Bromoacetophenone | NaCN or KCN | Tetrabutylammonium bromide (TBAB) | Toluene-Water | 3-Oxopropanenitrile (B1221605) | 70-80 | researchgate.net |
| p-Nitrophenol | Ethyl 2-bromoacetate | Tetra-n-hexylammonium bromide (THAB) | Chlorobenzene | Ethyl 2-(4-nitrophenoxy)acetate | High | ijche.com |
Nanocatalysis in Multicomponent Reactions
Nanocatalysis has emerged as a highly efficient and sustainable approach in organic synthesis, often employed in multicomponent reactions (MCRs) to enhance reaction rates and selectivity. nih.govmlsu.ac.in Nanoparticles offer a high surface-area-to-volume ratio, providing a greater number of active sites for catalysis. nih.gov For the synthesis of molecules containing a nitroaryl group, various nanocatalysts have been explored, primarily for reduction reactions. For example, copper, silver, and gold nanoparticles deposited on magnetite supports have been used for the catalytic reduction of 2-, 3-, and 4-nitrophenol. nih.gov
While a direct application of nanocatalysis for the one-pot synthesis of this compound via an MCR is not explicitly detailed in the provided literature, the principles of nanocatalysis in MCRs suggest a viable pathway. A hypothetical MCR could involve the condensation of 2-nitrobenzaldehyde, a cyanide source, and another component, catalyzed by a suitable nanocatalyst. The development of such a reaction would align with green chemistry principles by potentially reducing reaction times and improving atom economy. For instance, nano-Fe3O4@walnut shell/Cu(II) has been used as an effective catalyst for the pseudo three-component synthesis of 1,3-oxazine derivatives under solvent-free conditions.
Table 2: Examples of Nanocatalysis in Reactions of Aromatic Nitro Compounds
| Reactant | Catalyst | Reaction Type | Product | Reference |
| 2-Nitrophenol | Ag NPs on Polydopamine-Magnetite | Reduction | 2-Aminophenol | nih.gov |
| 3-Nitrophenol | Au NPs on Polydopamine-Magnetite | Reduction | 3-Aminophenol | nih.gov |
| 4-Nitrophenol | Cu NPs on Polydopamine-Magnetite | Reduction | 4-Aminophenol | nih.gov |
Note: This table showcases the application of nanocatalysts in the reduction of nitrophenols, as direct nanocatalytic synthesis of the title compound was not found.
Metal-Free Catalytic Systems
The development of metal-free catalytic systems is a significant goal in green chemistry to avoid the toxicity and cost associated with transition metals. organic-chemistry.org For the synthesis of compounds containing a nitro group, metal-free reduction methods are particularly relevant. A convenient and mild metal-free reduction of aromatic nitro derivatives to the corresponding primary amines has been developed using trichlorosilane (B8805176) and a tertiary amine under continuous-flow conditions. beilstein-journals.org This method offers high yields and short reaction times without the need for purification of the product amines. beilstein-journals.org This approach could be applied to this compound to produce its amino-substituted counterpart, a key intermediate for further transformations.
Furthermore, metal-free protocols for the formation of carbon-carbon bonds are of great interest. While a specific metal-free synthesis of this compound is not detailed, related syntheses have been reported. For example, a transition-metal-free, one-pot protocol for the synthesis of propynenitriles from 3-chloropropenals has been disclosed, highlighting the potential for metal-free C-C bond formation in nitrile-containing molecules. researchgate.net
Multi-component Reaction (MCR) Strategies
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov This approach is atom-economical and aligns with the principles of green chemistry. Several named MCRs, such as the Strecker, Hantzsch, Biginelli, and Ugi reactions, are cornerstones of modern organic synthesis. e-bookshelf.de
While a specific MCR for the direct synthesis of this compound is not explicitly described in the provided results, the general principles of MCRs can be applied to devise a potential synthetic route. A plausible three-component reaction could involve 2-nitrobenzaldehyde, a cyanide source (e.g., trimethylsilyl cyanide), and a suitable third component under appropriate catalytic conditions. The development of new MCRs is an active area of research, and designing a novel MCR for the synthesis of this and related compounds is a feasible objective. nih.gov
Intramolecular Cyclization Pathways for Ring System Formation
Derivatives of this compound are valuable precursors for the synthesis of various heterocyclic ring systems through intramolecular cyclization reactions. The presence of the ortho-nitro group and the reactive ketonitrile functionality allows for diverse cyclization strategies.
A key transformation is the reductive cyclization of the nitro group. For instance, the reduction of the nitro group to an amino group furnishes 4-(2-aminophenyl)-4-oxobutanenitriles. These intermediates can then undergo intramolecular cyclization to form substituted quinolines, a privileged scaffold in medicinal chemistry. Another important cyclization pathway involves the reaction of the active methylene (B1212753) group with the carbonyl group or the cyano group. For example, treatment of related o-(1-arylvinyl) acetophenone (B1666503) derivatives with a Brønsted acid can promote a cationic cyclization to yield polysubstituted indenes. rsc.org
Process Optimization and Green Chemistry Principles in Synthesis
The principles of green chemistry are increasingly integral to the development of synthetic routes, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. jddhs.comresearchgate.net Process optimization plays a crucial role in achieving these goals. nih.gov
Solvent Selection and Reaction Media Effects
The choice of solvent is a critical factor in the environmental impact of a chemical process, as solvents often constitute the largest proportion of waste. unibo.it Green chemistry encourages the use of safer, more environmentally benign solvents. The ideal solvent should have low toxicity, be biodegradable, have a high boiling point to prevent volatile emissions, and be easily recyclable. unibo.it
For the synthesis of this compound and its derivatives, a range of solvents could be considered. Water is an ideal green solvent, although the solubility of organic reactants can be a limitation. In such cases, phase-transfer catalysis can be employed to facilitate the reaction. ias.ac.in Other greener solvent alternatives include bio-based solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and γ-valerolactone (GVL), as well as dimethyl sulfoxide (B87167) (DMSO), which is a powerful solvent with a relatively good environmental profile. nih.gov The optimization of a reaction often involves screening a variety of solvents to find the best balance between reaction efficiency and greenness. nih.gov For example, in the synthesis of pyranopyrimidines, the use of aqueous ethanol (B145695) as a reaction medium has been shown to be effective. sibran.ru The use of solvent-free reaction conditions, where possible, represents the most environmentally friendly approach. sibran.ru
Table 3: Green Solvent Selection Guide
| Solvent | Classification | Key Properties | Reference |
| Water | Recommended | Non-toxic, non-flammable, readily available | unibo.it |
| Ethanol | Recommended | Bio-based, low toxicity | sibran.ru |
| 2-Methyltetrahydrofuran (2-MeTHF) | Problematic | Bio-based, but can form peroxides | nih.govunibo.it |
| γ-Valerolactone (GVL) | Recommended | Bio-based, biodegradable, low toxicity | unibo.it |
| Dimethyl sulfoxide (DMSO) | Problematic | High boiling point, good solvent power, but can be difficult to remove | nih.gov |
Note: This table provides a general guide to green solvents and their classifications based on established principles.
Temperature Control and Reaction Kinetics
Temperature is a critical parameter in the synthesis of β-ketonitriles, directly influencing reaction rates and the formation of byproducts. The condensation reaction to form this compound, typically from a 2-nitrobenzoate (B253500) ester and acetonitrile, is an equilibrium process. Elevated temperatures generally accelerate the reaction, but can also promote side reactions, such as self-condensation of the ester or decomposition of the product.
In processes for preparing β-keto nitriles, reaction temperatures can range from 50 to 150 °C, with a preferred range of 70 to 120 °C. google.com For related syntheses, such as the preparation of 2-nitro substituted phenylacetonitrile (B145931) compounds, heating to temperatures between 80 °C and 130 °C is common, with reaction times varying from a few hours to over 20 hours depending on the specific substrates and catalysts used. google.com For instance, the reaction of 2,6-dichloronitrobenzene with tert-butyl cyanoacetate (B8463686) is conducted at 100 °C for 8 hours. google.com In another example, a reaction involving 2-chloro-3-nitro trimethylphenylmethane was heated to 130 °C for 14 hours. google.com
The kinetics of the reaction are dependent on the concentration of the reactants and the catalyst, as well as the temperature. The formation of the desired β-ketonitrile is driven by the deprotonation of the product, which is more acidic than the starting nitrile, thus shifting the equilibrium. organic-chemistry.org Monitoring the reaction progress, for example by thin-layer chromatography (TLC), is crucial to determine the optimal reaction time and to quench the reaction before significant byproduct formation occurs. organic-chemistry.org
Table 1: Illustrative Temperature and Time Parameters in Related Syntheses
| Reactants | Temperature (°C) | Time (h) | Reference |
|---|---|---|---|
| 2,6-Dichloronitrobenzene, Tert-butyl cyanoacetate | 100 | 8 | google.com |
| 2-Bromo-3-nitro trifluoromethylbenzene, Tert-butyl cyanoacetate | 80 | 20 | google.com |
| 2-Chloro-3-nitro trimethylphenylmethane, Tert-butyl cyanoacetate | 130 | 14 | google.com |
Catalyst Selection and Loading
The choice of catalyst is paramount in the synthesis of this compound. The most common approach, the Claisen condensation, relies on a strong base to generate the nucleophilic acetonitrile anion. nih.govorganic-chemistry.org The selection of the base and its loading can significantly impact the reaction's efficiency and yield.
Base Catalysts: Strong bases are essential for deprotonating acetonitrile to form the reactive carbanion. nih.gov Historically, bases like sodium methoxide and sodium ethoxide were used. nih.gov However, stronger bases such as sodium amide or sodium hydride often lead to higher yields. organic-chemistry.org More recently, potassium tert-butoxide (KOt-Bu) has been employed successfully, offering an inexpensive and effective option. nih.gov The basicity of the catalyst must be sufficient to deprotonate acetonitrile but should ideally not promote unwanted side reactions with the ester or the product.
N-Heterocyclic Carbene (NHC) Catalysts: Modern organocatalysis has introduced N-heterocyclic carbenes (NHCs) as effective catalysts for the synthesis of β-ketonitriles under milder, metal-free conditions. organic-chemistry.org In these reactions, the NHC catalyst facilitates the coupling of aldehydes with sources of the cyano group. While this method typically involves aldehydes rather than esters as the acylating agent, it represents an alternative catalytic strategy. For example, an NHC-catalyzed radical coupling of aldehydes and azobis(isobutyronitrile) (AIBN) proceeds at 80 °C using an NHC precatalyst (0.2 equivalents) and a base like cesium carbonate (0.5 equivalents). organic-chemistry.org
Transition Metal Catalysts: For related transformations, transition metal catalysts have been explored. For instance, rhodium(II) acetate (B1210297) has been used for carbene insertion reactions in the synthesis of N-(4-nitrophenyl)-oxomorpholine carboxylates, which are complex heterocyclic structures. researchgate.net While not a direct synthesis of this compound, this highlights the potential for transition metal catalysis in the formation of C-C bonds in related systems.
Catalyst Loading: In base-catalyzed reactions, at least a stoichiometric amount of base is theoretically required because the β-ketonitrile product is more acidic than the starting acetonitrile and will be deprotonated by the base. nih.gov Therefore, using at least two equivalents of the base and nitrile is often necessary to drive the reaction to completion. nih.gov In catalytic systems like those using NHCs, the loading is substoichiometric, typically in the range of 10-20 mol%. organic-chemistry.org
Table 2: Catalyst Systems for β-Ketonitrile Synthesis and Related Reactions
| Catalyst Type | Specific Catalyst | Typical Loading | Reaction Type | Reference |
|---|---|---|---|---|
| Strong Base | Sodium Amide, Sodium Hydride | >1 equivalent | Claisen Condensation | organic-chemistry.org |
| Strong Base | Potassium tert-butoxide (KOt-Bu) | >1 equivalent | Claisen Condensation | nih.gov |
| Organocatalyst | N-Heterocyclic Carbene (NHC) | 0.2 equivalents | Radical Coupling | organic-chemistry.org |
Stoichiometric Considerations for Yield Maximization
The stoichiometry of the reactants is a key factor in maximizing the yield of this compound. In the classic Claisen condensation between an ester (e.g., methyl 2-nitrobenzoate) and acetonitrile, the molar ratio of the reactants significantly influences the position of the equilibrium and the extent of side reactions.
As the β-ketonitrile product is more acidic than the starting acetonitrile, it is readily deprotonated by the base present in the reaction mixture. nih.gov This consumption of the base necessitates the use of more than one equivalent of the base to ensure that there is enough to continuously generate the acetonitrile anion for the reaction to proceed to completion. Consequently, it is common practice to use at least two equivalents of both the base and the nitrile relative to the ester. nih.gov
In some procedures, a deliberate excess of the nitrile is used. google.com This serves two purposes: it acts as a reactant and can also function as a solvent. By Le Chatelier's principle, a high concentration of one reactant (the nitrile) can drive the equilibrium towards the product side, thereby increasing the conversion of the limiting reactant (the ester). A patented process for preparing β-keto nitriles describes a method where the alcohol byproduct is distilled off, and the volume is replaced by continually adding more nitrile, thus maintaining an excess of nitrile throughout the reaction. google.com
Yield Enhancement and Purity Control in Synthetic Protocols
Achieving high yield and purity in the synthesis of this compound requires careful control over the reaction conditions and effective purification strategies.
Yield Enhancement:
Choice of Base and Solvent: As discussed, using a strong, non-nucleophilic base like sodium hydride or potassium tert-butoxide can improve yields compared to alkoxides like sodium ethoxide. nih.govorganic-chemistry.org The choice of solvent is also crucial. Ethereal solvents are common, and the use of greener solvents like 2-methyltetrahydrofuran (2-MeTHF) has been shown to significantly improve yields in some cases. nih.gov
Removal of Byproducts: A key strategy to drive the reaction forward is the removal of the alcohol byproduct (e.g., methanol (B129727) or ethanol from the ester). google.com Distilling off the alcohol as it forms shifts the equilibrium towards the products, enhancing the yield. google.com
Additive Effects: The addition of a catalytic amount of isopropanol (B130326) or a crown ether like 18-crown-6 (B118740) has been found to facilitate the reaction and reduce side-product formation when using KOt-Bu in ethereal solvents. nih.gov These additives can improve the solubility of the base and the resulting potassium salt of the acetonitrile anion. nih.gov
Purity Control:
Reaction Quenching and Work-up: Proper quenching of the reaction is essential to prevent the degradation of the product. This is typically done by acidifying the reaction mixture, which protonates the enolate salt of the product. google.com Subsequent extraction into an organic solvent allows for separation from inorganic salts and other water-soluble impurities. google.comprepchem.com
Recrystallization: The most common method for purifying the crude solid product is recrystallization. google.com An appropriate solvent or solvent system is chosen in which the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble. Isopropanol is one solvent that has been used for the recrystallization of a related compound, 2-nitrophenylacetonitrile. prepchem.com
Chromatography: For more challenging purifications or for obtaining very high purity material, column chromatography on silica (B1680970) gel is a standard technique. google.com A suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) is used to separate the desired product from unreacted starting materials and byproducts. google.com
Catalyst Recyclability and Sustainable Synthetic Protocols
The development of sustainable synthetic methods is a growing area of focus in chemistry. A key aspect of this is the use of recyclable catalysts, which can reduce costs and minimize waste. While specific studies on catalyst recyclability for the synthesis of this compound are not prominent in the available literature, general principles from related fields can be applied.
The traditional use of stoichiometric amounts of strong bases like sodium amide or KOt-Bu in Claisen-type condensations is inherently wasteful as the base is consumed and converted into a salt during the reaction and work-up. nih.govorganic-chemistry.org This makes catalyst recycling in this context not feasible.
However, the development of heterogeneous catalysts offers a pathway to more sustainable protocols. For instance, in the field of polymer synthesis via direct arylation, heterogeneous palladium catalysts like SiliaCat® Pd-DPP have been shown to be highly efficient and recyclable for multiple batches. google.com Such catalysts can be recovered from the reaction mixture by simple filtration and reused. google.com Although this is for a different type of reaction, it demonstrates the potential of solid-supported catalysts.
For the synthesis of β-ketonitriles, one could envision the development of a solid-supported base catalyst that could be filtered off and regenerated after the reaction. Similarly, if a transition-metal-catalyzed route were developed, immobilizing the metal complex on a solid support (like silica or a polymer resin) would be a standard approach to enable its recovery and reuse. The use of magnetic nanoparticles as a support for catalysts is another innovative strategy that allows for easy separation of the catalyst from the reaction mixture using a magnet.
While these approaches are currently speculative for the specific synthesis of this compound, they represent important future directions for developing more environmentally friendly and economically viable manufacturing processes for this and other valuable chemical intermediates.
Reactivity and Mechanistic Investigations of 3 2 Nitrophenyl 3 Oxopropanenitrile
General Reactivity Profiles: Nucleophilic and Electrophilic Characteristics
The reactivity of 3-(2-Nitrophenyl)-3-oxopropanenitrile is characterized by a duality of nucleophilic and electrophilic properties, originating from its distinct functional groups. masterorganicchemistry.com A nucleophile is a chemical species that donates an electron pair to form a chemical bond, while an electrophile accepts an electron pair. masterorganicchemistry.com
Electrophilic Characteristics: The molecule possesses several electrophilic centers. The carbon atoms of the carbonyl group (C=O) and the nitrile group (C≡N) are electron-deficient due to the high electronegativity of the oxygen and nitrogen atoms, respectively, making them susceptible to attack by nucleophiles. Furthermore, the aromatic ring is rendered significantly electron-deficient by the powerful electron-withdrawing effects of the ortho-positioned nitro group (NO₂). researchgate.net This deactivation of the benzene (B151609) ring makes it susceptible to nucleophilic aromatic substitution reactions under certain conditions. researchgate.net
Nucleophilic Characteristics: The most prominent nucleophilic character arises from the methylene (B1212753) group (CH₂) positioned between the ketone and the nitrile group. This "active methylene" group is flanked by two strong electron-withdrawing groups (benzoyl and cyano), which significantly increases the acidity of its protons. In the presence of a base, one of these protons can be readily abstracted to form a resonance-stabilized carbanion. This carbanion is a potent nucleophile and is central to many of the compound's characteristic reactions, such as Knoevenagel condensations and Michael additions. wikipedia.orgorganic-chemistry.org
Knoevenagel Condensation Reactions
The Knoevenagel condensation is a cornerstone reaction for active methylene compounds like this compound. wikipedia.org This reaction involves the nucleophilic addition of the active hydrogen compound to the carbonyl group of an aldehyde or ketone, followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.org The reaction is typically catalyzed by a weak base, such as an amine or its salt (e.g., piperidine, ammonium (B1175870) acetate), which is sufficient to deprotonate the active methylene group without causing self-condensation of the carbonyl reactant. wikipedia.orgbhu.ac.in
The mechanism proceeds in two main steps:
Nucleophilic Addition: The base facilitates the formation of the nucleophilic carbanion from this compound. This carbanion then attacks the electrophilic carbonyl carbon of an aldehyde or ketone.
Dehydration: The resulting aldol-type intermediate is then dehydrated, often spontaneously or with mild heating, to form a new carbon-carbon double bond. wikipedia.org
These reactions are highly efficient for C-C bond formation and are used to synthesize a variety of important intermediates. nih.gov
| Aldehyde/Ketone Reactant | Catalyst | Product | Reference |
|---|---|---|---|
| Benzaldehyde | Ammonium Acetate (B1210297) | 2-(2-Nitrobenzoyl)-3-phenylacrylonitrile | bhu.ac.in |
| 4-Chlorobenzaldehyde | Piperidine | 3-(4-Chlorophenyl)-2-(2-nitrobenzoyl)acrylonitrile | wikipedia.org |
| Acetone | Basic Alumina | 4-Methyl-2-(2-nitrobenzoyl)pent-2-enenitrile | nih.gov |
Michael Addition Reactions and Conjugate Additions
The carbanion generated from this compound can also act as a Michael donor in Michael addition reactions. organic-chemistry.org This reaction, a type of conjugate addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound or other electron-withdrawing group systems (known as Michael acceptors). organic-chemistry.orgijsdr.org It is a thermodynamically controlled process that is fundamental for creating C-C bonds. organic-chemistry.org
The mechanism involves the base-catalyzed formation of the nucleophilic enolate from this compound. This nucleophile then adds to the β-carbon of the activated olefin, leading to the formation of a new enolate intermediate, which is subsequently protonated to yield the final 1,4-adduct. ijsdr.org This method is highly valuable for synthesizing 1,5-dicarbonyl compounds and their analogues. ijsdr.org
| Michael Acceptor | Base/Catalyst | Resulting Adduct | Reference |
|---|---|---|---|
| Methyl Acrylate | Sodium Ethoxide | Methyl 4-cyano-4-(2-nitrobenzoyl)butanoate | sctunisie.org |
| Acrylonitrile | Tetrabutylammonium (B224687) Chloride (Phase Transfer) | 2-(2-Nitrobenzoyl)pentanedinitrile | sctunisie.org |
| Chalcone (1,3-Diphenyl-2-propen-1-one) | Potassium Hydroxide | 2-(2-Nitrobenzoyl)-1,3-diphenylpentane-1,5-dione | organic-chemistry.org |
| β-Nitrostyrene | Chiral Thiourea Organocatalyst | 2-(2-Nitrobenzoyl)-3-nitro-2-phenylpropanenitrile | encyclopedia.pub |
Cycloaddition Reactions
The derivatives of this compound, particularly the α,β-unsaturated products from Knoevenagel condensations, are excellent substrates for various cycloaddition reactions, which are powerful tools for constructing heterocyclic rings. rsc.orgnih.gov
1,3-Dipolar cycloadditions are concerted reactions that involve a 1,3-dipole (a molecule with a three-atom, four-π-electron system) and a dipolarophile (typically an alkene or alkyne) to form a five-membered heterocyclic ring. nih.govfrontiersin.org The electron-deficient alkene products derived from the Knoevenagel condensation of this compound are highly reactive dipolarophiles. researchgate.net They can react with a variety of 1,3-dipoles, such as nitrones, azomethine ylides, and diazoalkanes, to synthesize a diverse range of substituted heterocycles like isoxazolidines, pyrrolidines, and pyrazolines, respectively. rsc.orgresearchgate.netresearchgate.net These reactions are prized for their high degree of stereospecificity and atom economy. rsc.org
| Dipolarophile (Derivative of Subject Compound) | 1,3-Dipole | Heterocyclic Product Class | Reference |
|---|---|---|---|
| 2-(2-Nitrobenzoyl)-3-phenylacrylonitrile | C-Phenyl-N-methylnitrone (a Nitrone) | Isoxazolidine | rsc.org |
| 2-(2-Nitrobenzoyl)-3-phenylacrylonitrile | Azomethine ylide (from Isatin and Sarcosine) | Spiro-pyrrolidine-oxindole | frontiersin.orgresearchgate.net |
| 2-(2-Nitrobenzoyl)-3-phenylacrylonitrile | Diazomethane | Pyrazoline | researchgate.net |
Beyond 1,3-dipolar cycloadditions, derivatives of this compound can potentially engage in other cycloaddition pathways. For instance, the electron-poor double bond in its Knoevenagel products could function as a dienophile in Diels-Alder [4+2] cycloaddition reactions with electron-rich dienes. Another relevant transformation is the [3+3] annulation reaction. While studied more extensively with related structures like 3-nitro-2H-chromenes, this type of reaction involves the combination of a three-carbon synthon with another three-atom component, providing a route to six-membered heterocyclic rings. researchgate.net For example, the reaction of a Knoevenagel adduct with an allenoate could, under appropriate catalytic conditions, lead to highly substituted dihydropyridine (B1217469) derivatives. researchgate.net
Hydrogenation Reactions and Functional Group Transformations
The functional groups within this compound can be selectively transformed, further enhancing its synthetic utility. The most significant of these is the reduction of the nitro group.
Hydrogenation of the Nitro Group: The aromatic nitro group can be selectively reduced to a primary amine (–NH₂) under various catalytic hydrogenation conditions. encyclopedia.pub Common catalysts for this transformation include palladium on carbon (Pd/C) or Raney Nickel (Raney Ni) with a hydrogen source (e.g., H₂ gas, hydrazine). sctunisie.orgencyclopedia.pub This conversion is crucial as it transforms the electron-withdrawing nitro group into an electron-donating and nucleophilic amino group, opening up completely different avenues of reactivity, such as diazotization or cyclization via intramolecular condensation with the ketone.
Other Transformations:
Ketone Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165) (NaBH₄). This transformation would typically occur under conditions that may also affect the nitro group, requiring careful selection of reagents for selectivity.
Nitrile Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions, respectively. This provides another handle for further synthetic elaboration.
These transformations allow for the strategic modification of the molecule's core structure, enabling access to a wide variety of derivatives.
Enaminonitrile Formation and Subsequent Reactivity
The active methylene group in β-ketonitriles, such as this compound, serves as a prime site for condensation reactions to form enaminonitriles. These resulting compounds are highly versatile synthetic intermediates.
Enaminonitrile Formation
A primary method for the synthesis of enaminonitriles from β-ketonitriles involves their reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). scirp.orgresearchgate.net In this reaction, DMF-DMA functions as a "C1 synthon," providing a single carbon unit to the β-ketonitrile backbone. researchgate.net The reaction with the active methylene group of the ketonitrile leads to the formation of a 3-(dimethylamino)-2-(2-nitrobenzoyl)acrylonitrile. These formamide (B127407) acetals are recognized as valuable reagents for such functional group transformations and for constructing carbon skeletons. scirp.org
Subsequent Reactivity of Enaminonitriles
The enaminonitriles derived from this compound are valuable precursors for a variety of heterocyclic compounds, owing to their bifunctional nature which includes a nucleophilic amino group and an electrophilic nitrile group. nih.govarkat-usa.org This dual reactivity allows for a range of cyclization reactions.
One of the most significant applications is in the synthesis of pyrazole (B372694) derivatives. The reaction of the enaminonitrile with hydrazine (B178648) hydrate (B1144303) is a common and effective method to produce the corresponding 5-aminopyrazole derivative. researchgate.net These aminopyrazoles can then be used as building blocks for more complex fused heterocyclic systems, such as pyrazolopyrimidines. researchgate.net
Furthermore, the reactivity of β-enaminonitriles extends to reactions with various carbon-centered electrophiles. nih.gov For instance, they can react with reagents like formamide or carbon disulfide, leading to the formation of other heterocyclic structures like thienopyrimidines. nih.gov The specific products obtained can often be controlled by the reaction conditions and the choice of reactant.
| Reagent | Product Type | Reference |
| N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | Enaminonitrile | scirp.org |
| Hydrazine Hydrate | Aminopyrazole | researchgate.net |
| Formamide | Thienopyrimidine derivative | nih.gov |
| Carbon Disulfide | Thiazine derivative | nih.gov |
Elucidation of Proposed Reaction Mechanisms
The transformations of this compound are governed by distinct and well-understood reaction mechanisms, from the initial formation of the enaminonitrile to its subsequent cyclization into various heterocycles.
Mechanism of Enaminonitrile Formation
The formation of an enaminonitrile from a β-ketonitrile and DMF-DMA proceeds through a condensation mechanism. The process is initiated by the thermal decomposition of DMF-DMA, which generates a highly electrophilic alkoxymethylidene-N,N-dimethylammonium cation and a methoxide (B1231860) anion. researchgate.netresearchgate.net The methoxide acts as a base, abstracting a proton from the highly acidic α-carbon of the this compound. This deprotonation creates a resonance-stabilized carbanion.
Mechanism of Subsequent Cyclization Reactions
The mechanism for the subsequent conversion of the enaminonitrile to an aminopyrazole using hydrazine is a classic example of heterocycle synthesis. The reaction pathway involves several key steps:
Nucleophilic Attack: The reaction begins with the nucleophilic attack of one of the nitrogen atoms of the hydrazine molecule on the electrophilic carbonyl carbon of the enaminonitrile's aroyl group.
Intramolecular Cyclization: This is followed by an intramolecular nucleophilic attack by the second nitrogen atom of the hydrazine onto the carbon atom of the nitrile group. stackexchange.com
Tautomerization and Aromatization: The resulting cyclic intermediate undergoes tautomerization to form a more stable imine. The final step involves the elimination of a molecule, typically water or dimethylamine (B145610) depending on the specific enaminonitrile structure, leading to the formation of the stable, aromatic aminopyrazole ring. researchgate.net
Applications of 3 2 Nitrophenyl 3 Oxopropanenitrile As a Versatile Synthetic Building Block
Synthesis of Diverse Heterocyclic Frameworks
The strategic placement of functional groups in 3-(2-nitrophenyl)-3-oxopropanenitrile makes it an ideal starting material for building various heterocyclic systems. The presence of the ketone, nitrile, and nitro groups provides multiple reaction sites for intramolecular and intermolecular cyclizations, leading to the formation of five- and six-membered rings, as well as fused heterocyclic systems.
The synthesis of pyrazole (B372694) derivatives often involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine (B178648) derivatives. mdpi.com While direct reactions of this compound are not extensively detailed, related α-cyanoketones react with phenylhydrazine (B124118) to produce functionalized 1H-pyrazole-5-amines. nih.gov However, it has been noted that m-nitrophenyl and p-nitrophenyl-3-oxopropanenitrile did not react with phenylhydrazine under certain microwave-assisted conditions, suggesting that the position of the nitro group significantly influences reactivity. nih.gov
For pyrimidine (B1678525) synthesis, a common route involves the reaction of chalcones with thiosemicarbazide. The this compound can be envisioned to participate in reactions leading to pyrimidine rings through condensation with suitable binucleophiles like guanidine (B92328) or thiourea, which are known to react with β-dicarbonyl compounds. nih.gov
Table 1: Synthesis of Pyrazole and Pyrimidine Derivatives
| Starting Material | Reagent | Product Type | Reference |
|---|---|---|---|
| α-cyanoketones | Phenylhydrazine | 1H-Pyrazole-5-amines | nih.gov |
| Chalcones | Thiosemicarbazide | Dihydropyrimidine-2-thiones |
The synthesis of isoxazoles can be achieved through the reaction of β-ketonitriles with hydroxylamine (B1172632). nih.gov This general method suggests that this compound could readily be converted to the corresponding 3-amino-5-(2-nitrophenyl)isoxazole. Another versatile method for isoxazole (B147169) synthesis is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes. nih.govorganic-chemistry.org
Quinoline (B57606) synthesis can be approached through various strategies, often involving the cyclization of anilines with α,β-unsaturated carbonyl compounds (Combes quinoline synthesis) or β-ketoesters (Conrad-Limpach synthesis). While not a direct precursor in these classical methods, the functionalities within this compound could be chemically modified to create intermediates suitable for quinoline ring formation.
Table 2: Synthetic Routes to Isoxazole and Quinoline Systems
| Heterocycle | General Method | Key Reagents | Reference |
|---|---|---|---|
| Isoxazole | Cyclocondensation | β-Ketonitrile, Hydroxylamine | nih.gov |
| Isoxazole | 1,3-Dipolar Cycloaddition | Nitrile Oxide, Alkyne/Alkenes | nih.govorganic-chemistry.org |
| Quinoline | Combes Synthesis | Aniline, β-Diketone |
The Gewald reaction is a powerful method for the synthesis of 2-aminothiophenes, involving the condensation of a ketone or aldehyde with an α-cyanoester or malononitrile (B47326) in the presence of elemental sulfur and a base. researchgate.netpharmaguideline.com Substituted 3-oxopropanenitriles are excellent substrates for this reaction, leading to highly functionalized thiophene (B33073) derivatives. researchgate.net For instance, the reaction of a 3-oxopropanenitrile (B1221605) with elemental sulfur and malononitrile or ethyl cyanoacetate (B8463686) in the presence of triethylamine (B128534) yields the corresponding 2-aminothiophene-3-carbonitrile (B183302) or -3-carboxylate. researchgate.net
Benzothiazoles are commonly synthesized via the condensation of 2-aminothiophenol (B119425) with aldehydes, carboxylic acids, or their derivatives. mdpi.comijper.org While this compound is not a direct partner in this reaction, its nitrile group could potentially be hydrolyzed to a carboxylic acid, which could then be reacted with 2-aminothiophenol to form a 2-substituted benzothiazole.
Table 3: Synthesis of Thiophene and Benzothiazole Derivatives
| Heterocycle | Synthetic Method | Key Reagents | Product Type | Reference |
|---|---|---|---|---|
| Thiophene | Gewald Reaction | 3-Oxopropanenitrile, Sulfur, Malononitrile | 2-Aminothiophene-3-carbonitrile | researchgate.net |
The synthesis of 1,2,3-triazoles can be effectively achieved through the reaction of organic azides with active methylene (B1212753) compounds. mdpi.com Specifically, 2-nitrophenyl azide (B81097) has been successfully used in reactions with various methylene active compounds, such as acetylacetone (B45752) and phenylacetonitrile (B145931), to yield 2-nitrophenyl-substituted triazoles. mdpi.com This suggests a direct pathway for the synthesis of 1-(2-nitrophenyl)-1H-1,2,3-triazole derivatives by reacting 2-nitrophenyl azide with 3-oxopropanenitriles.
The synthesis of tetrazolopyrimidine scaffolds can be approached by constructing the pyrimidine ring first, followed by the annulation of the tetrazole ring. For example, a suitably functionalized aminopyrimidine can react with nitrous acid to form a diazonio-pyrimidinide, which can then undergo cyclization to the tetrazolopyrimidine system.
Table 4: Synthesis of Triazole and Tetrazolopyrimidine Scaffolds
| Heterocycle | Synthetic Method | Key Reagents | Reference |
|---|---|---|---|
| 1,2,3-Triazole | Azide-Methylene Condensation | 2-Nitrophenyl azide, Active Methylene Compound | mdpi.com |
Multicomponent reactions are a highly efficient strategy for the synthesis of substituted pyridine (B92270) derivatives. samipubco.com For example, a one-pot, four-component condensation of 3-(1H-indol-3-yl)-3-oxopropanenitrile, various aldehydes, 3-acetyl-2H-chromenones, and ammonium (B1175870) acetate (B1210297) in acetic acid yields diversely functionalized pyridine-3-carbonitrile (B1148548) derivatives. nih.gov This highlights a potential pathway for utilizing this compound in similar multicomponent strategies to access nicotinonitrile derivatives bearing a 2-nitrophenyl substituent. The general synthesis of pyridines often involves the condensation of 1,5-dicarbonyl compounds with ammonia (B1221849) or its derivatives. baranlab.org
Table 5: Synthesis of Pyridine and Nicotinonitrile Derivatives
| Product Type | Synthetic Method | Starting Materials | Reference |
|---|---|---|---|
| Pyridine-3-carbonitriles | Four-component condensation | 3-Oxopropanenitrile, Aldehyde, Acetyl-chromenone, Ammonium acetate | nih.gov |
The synthesis of indole (B1671886) derivatives can be achieved through various methods, with the Fischer indole synthesis being one of the most prominent, involving the cyclization of arylhydrazones. bhu.ac.in More relevant to the starting compound, 3-(1H-indol-3-yl)-3-oxopropanenitrile itself is a valuable building block for more complex indole-containing heterocycles. dergipark.org.trresearchgate.net
Phthalazine (B143731) derivatives are typically synthesized from phthalic acid derivatives, such as phthalic anhydride (B1165640) or o-phthalaldehyde, by reaction with hydrazine. jocpr.comjournaljpri.com The 2-nitrophenyl group of this compound could potentially be elaborated into a precursor suitable for phthalazine formation, for instance, through reduction of the nitro group to an amine followed by further functionalization and cyclization. For instance, o-benzoyl benzoic acid can be condensed with thiocarbonohydrazide to form a carbothiohydrazide derivative, which is a precursor for phthalazinones. fayoum.edu.eg
Table 6: Synthetic Approaches to Indole and Phthalazine Derivatives
| Heterocycle | General Synthetic Strategy | Key Precursors | Reference |
|---|---|---|---|
| Indole | Fischer Indole Synthesis | Arylhydrazone | bhu.ac.in |
| Phthalazine | Condensation | Phthalic Anhydride, Hydrazine | jocpr.comjournaljpri.com |
Role in the Construction of Complex Organic Molecules
The unique structural arrangement of this compound makes it an ideal starting material for constructing various heterocyclic systems, which are core scaffolds in many biologically active compounds and functional materials.
One of the most notable applications of this compound is in the synthesis of quinoline derivatives. The presence of the ortho-nitro group allows for reductive cyclization strategies. For instance, the reduction of the nitro group to an amino group in situ, followed by intramolecular condensation with the ketone and nitrile functionalities, provides a direct route to substituted quinolines. A common method involves the use of reducing agents like zinc dust in the presence of ammonium chloride. researchgate.net This reaction proceeds through the formation of a hydroxylamine intermediate, which then undergoes intramolecular condensation and dehydration to yield the corresponding quinoline N-oxide. researchgate.net
The reactivity of the active methylene group, situated between the carbonyl and cyano groups, allows for its participation in various condensation and multicomponent reactions (MCRs). beilstein-journals.orgnih.govresearchgate.netrsc.org These reactions are highly efficient in building molecular complexity in a single step. For example, it can react with various electrophiles, leading to the formation of highly substituted carbocyclic and heterocyclic frameworks. The versatility of this compound is further demonstrated in its ability to participate in reactions such as the Friedländer annulation, which is a classical method for quinoline synthesis involving the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. uop.edu.pk
The following table summarizes key reactions where this compound or its direct precursors are utilized to construct complex molecules:
| Reaction Type | Reagents/Conditions | Product Type | Ref. |
| Reductive Cyclization | Zn/NH4Cl | Quinoline N-oxides | researchgate.net |
| Friedländer Annulation | Base or acid catalysis | Quinolines | uop.edu.pk |
| Multicomponent Reactions | Various electrophiles and nucleophiles | Highly substituted heterocycles | beilstein-journals.orgnih.gov |
| Condensation Reactions | Aldehydes, ketones | Chalcone-like intermediates | researchgate.net |
Precursor in the Synthesis of Compounds with Potential Pharmaceutical Relevance
The heterocyclic scaffolds synthesized from this compound are prevalent in many pharmaceutically active compounds. Quinolines, for example, are a well-established class of compounds with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.
Recent research has focused on synthesizing novel quinoline and isoquinoline (B145761) derivatives from nitrophenyl precursors, which have shown promising anticancer activities. researchgate.net For example, certain 5,6,7,8-tetrahydroisoquinolines bearing a nitrophenyl group have been synthesized and evaluated for their anticancer and antioxidant properties. researchgate.net While these studies may not use this compound directly, the underlying synthetic strategies and the resulting bioactive scaffolds highlight the potential of this class of compounds.
Furthermore, the dicarbonyl functionality in this compound can be a key element in the design of inhibitors for various enzymes. The ability to generate diverse molecular structures through multicomponent reactions allows for the rapid creation of libraries of compounds that can be screened for biological activity. For instance, derivatives of 2-phenylacrylonitrile, which can be conceptually linked to the reactivity of the β-ketonitrile moiety, have been investigated as tubulin inhibitors with potent anticancer activity. nih.gov
The table below presents examples of biologically active compounds derived from or related to nitrophenylpropanenitrile precursors:
| Compound Class | Biological Activity | Research Finding | Ref. |
| 5,6,7,8-Tetrahydroisoquinolines | Anticancer, Antioxidant | Some synthesized derivatives showed moderate to strong activity against pancreatic and lung cancer cell lines. | researchgate.net |
| 2-Phenylacrylonitrile Derivatives | Anticancer (Tubulin Inhibitors) | A synthesized derivative, 1g2a, showed strong inhibitory activity against HCT116 and BEL-7402 cancer cells. | nih.gov |
| Thiazolidinone Hybrids | Anticancer | Hybrid molecules incorporating a nitrophenylpropenylidene moiety exhibited significant antimitotic activity. | nih.gov |
| 3-[(4-Methoxyphenyl)amino]propanehydrazide Derivatives | Antioxidant, Anticancer | Certain derivatives showed antioxidant activity higher than ascorbic acid and cytotoxicity against glioblastoma and breast cancer cell lines. | mdpi.com |
Contributions to Material Science Research (e.g., fluorophores, corrosion inhibitors)
The application of this compound and its derivatives extends beyond medicinal chemistry into the realm of material science.
Fluorophores: The extended π-conjugated systems present in the heterocyclic products derived from this compound make them candidates for fluorescent materials. The synthesis of novel fluorophores is an active area of research, with applications in bioimaging, sensing, and optoelectronics. While direct synthesis of fluorophores from this compound is not extensively documented in the searched literature, the synthesis of wavelength-tunable bisbenzo[f]isoindolylidenes from related precursors demonstrates the potential of such building blocks in creating new fluorescent dyes. nih.gov The strategic modification of the heterocyclic core and the introduction of various substituents can be used to tune the photophysical properties of the resulting molecules.
Corrosion Inhibitors: Organic compounds containing heteroatoms like nitrogen and oxygen, along with aromatic rings, are often effective corrosion inhibitors for metals, particularly steel in acidic media. researchgate.netprimescholars.com These compounds can adsorb onto the metal surface, forming a protective film that inhibits the corrosion process. While specific studies on this compound as a corrosion inhibitor are not prominent, related compounds such as 2-nitroacridone and benzotriazole (B28993) have been shown to be effective. researchgate.netmdpi.com The presence of the nitrophenyl group and the nitrile functionality in this compound suggests its potential for such applications, warranting further investigation. The mechanism of inhibition typically involves the interaction of the lone pair of electrons on the nitrogen and oxygen atoms and the π-electrons of the aromatic ring with the vacant d-orbitals of the metal.
The following table highlights the relevance of related compounds in material science:
| Application | Compound Class/Example | Key Finding | Ref. |
| Fluorophores | Bisbenzo[f]isoindolylidenes | Synthesis of new, wavelength-tunable fluorophores from dipropargyl benzenesulfonamides. | nih.gov |
| Corrosion Inhibitors | 2-Nitroacridone | Showed a maximum inhibition efficiency of 94.96% for low carbon steel in 1 M HCl. | researchgate.net |
| Corrosion Inhibitors | Benzotriazole | Forms a polymer-like film on steel surfaces, inhibiting both uniform and localized corrosion. | mdpi.com |
Computational and Spectroscopic Characterization Studies
Spectroscopic Techniques for Structure Elucidation and Confirmation
Spectroscopic methods are indispensable for determining the structure of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique pieces of the structural puzzle. For a definitive solid-state structure, X-ray diffraction analysis is the gold standard.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, integration, and coupling patterns in ¹H NMR and ¹³C NMR spectra, chemists can deduce the connectivity and chemical environment of atoms.
For 3-(2-Nitrophenyl)-3-oxopropanenitrile, one would expect to see distinct signals corresponding to the protons on the aromatic ring, as well as the methylene (B1212753) (-CH₂-) protons adjacent to the carbonyl and nitrile groups. The substitution pattern on the nitrophenyl ring would create a complex splitting pattern for the aromatic protons. In the ¹³C NMR spectrum, characteristic peaks for the carbonyl carbon, nitrile carbon, and the carbons of the aromatic ring would be expected.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
An IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups. These would include:
A strong absorption peak for the carbonyl (C=O) group, typically in the range of 1680-1720 cm⁻¹.
A sharp, medium-intensity peak for the nitrile (C≡N) group, appearing around 2220-2260 cm⁻¹. nih.gov
Strong absorption bands for the nitro (NO₂) group, typically seen near 1530 cm⁻¹ (asymmetric stretch) and 1350 cm⁻¹ (symmetric stretch).
Bands corresponding to C-H stretching of the aromatic ring and the aliphatic chain.
While IR spectroscopy is a standard method for characterizing nitrophenyl compounds, nih.govfishersci.co.ukacs.org specific, experimentally determined IR spectra for this compound could not be located in the reviewed literature.
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through analysis of fragmentation patterns, offers clues about its structure.
For this compound (molecular formula C₉H₆N₂O₃), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (190.16 g/mol ). Common fragmentation patterns would likely involve the loss of small neutral molecules such as NO₂, CO, and HCN. Predicted collision cross-section values for the related 3-nitro isomer suggest that adducts like [M+H]⁺ and [M+Na]⁺ would be observable. chemicalbook.com
Despite its routine use in the characterization of organic compounds, researchgate.net specific experimental mass spectrometry data detailing the fragmentation pattern of this compound are not available in the surveyed sources.
The crystal structure would reveal the dihedral angle between the phenyl ring and the adjacent ketone group, as well as intermolecular interactions, such as hydrogen bonding or π-stacking, that stabilize the crystal lattice. While X-ray diffraction has been used to characterize the crystal structures of many related nitrophenyl derivatives, nih.govnih.gov a published crystal structure for this compound was not found in the course of this review.
Computational Chemistry Approaches for Investigating Molecular Properties and Reactivity
Computational chemistry provides a theoretical framework to complement experimental findings. Quantum chemical methods can be used to calculate molecular structures, energies, and a variety of electronic properties that are difficult to measure experimentally.
Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is employed to predict molecular geometries, vibrational frequencies (for comparison with IR spectra), NMR chemical shifts, and reactivity descriptors. DFT calculations allow for the study of properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding chemical reactivity.
For this compound, DFT calculations could be used to:
Optimize the molecular geometry to find the most stable conformation.
Calculate the theoretical vibrational spectrum to aid in the assignment of experimental IR bands.
Determine the distribution of electron density and the molecular electrostatic potential, highlighting regions susceptible to nucleophilic or electrophilic attack.
Analyze the frontier molecular orbitals (HOMO-LUMO) to predict the molecule's reactivity in various chemical reactions.
While specific DFT studies on this compound were not found, this theoretical approach is frequently applied to its isomers and related nitrophenyl compounds to explore their structure, stability, and electronic properties. nih.gov For instance, DFT has been used to study the reaction mechanisms of molecules containing the nitroalkene moiety and to analyze the structural and electronic properties of N-(2-nitrophenyl)maleimide. These studies showcase the power of DFT to provide deep insights into the behavior of this class of compounds.
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling, a cornerstone of modern chemical research for elucidating reaction mechanisms, has been extensively applied to a variety of organic reactions. Techniques such as Density Functional Theory (DFT) are frequently used to map potential energy surfaces, identify transition states, and calculate activation energies, thereby providing a step-by-step understanding of how reactants transform into products. For instance, computational studies have shed light on the mechanisms of cycloaddition reactions involving nitrophenyl-containing molecules and the α-alkylation of nitriles. acs.orgnih.gov
However, a specific computational study detailing the mechanistic pathway for the synthesis of this compound could not be identified in the reviewed scientific literature. Such a study would typically involve modeling the condensation reaction between a derivative of 2-nitrobenzoic acid and acetonitrile (B52724), key precursors for this class of compounds. The investigation would clarify the role of catalysts, the nature of intermediates, and the energetic favorability of different potential pathways. The absence of this research signifies a gap in the understanding of the formation of this specific isomer.
Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)
Numerous studies have successfully employed Hirshfeld surface analysis to investigate intermolecular interactions in a wide range of organic compounds, including various nitrophenyl derivatives and complex heterocyclic systems. nih.govnih.govscienceopen.commdpi.commdpi.com These analyses typically reveal the prevalence of interactions such as hydrogen bonds and π-π stacking.
Despite its utility, a Hirshfeld surface analysis for this compound has not been reported in the surveyed literature. To perform such an analysis, a high-quality single crystal of the compound is required to first determine its crystal structure via X-ray diffraction. The resulting crystallographic information file (CIF) is the essential input for the Hirshfeld surface calculation. The lack of a published crystal structure for this compound precludes any detailed analysis of its intermolecular interactions using this method.
Advanced Research Directions and Future Perspectives for 3 2 Nitrophenyl 3 Oxopropanenitrile
The continued exploration of 3-(2-Nitrophenyl)-3-oxopropanenitrile and its derivatives is driven by its potential as a versatile building block in organic synthesis. Future research is poised to expand its utility through innovative synthetic methodologies, deeper mechanistic understanding, and the application of modern chemical technologies. The following sections outline key areas for future investigation.
Q & A
Q. Structural Confirmation :
- Spectroscopy : ¹H/¹³C NMR is critical for confirming the nitrile (-CN) and ketone (C=O) groups. Key signals include:
- Nitrile : Absence of protons, confirmed via IR (sharp peak ~2200 cm⁻¹).
- Aromatic Protons : Splitting patterns in ¹H NMR reflect the nitro group’s electron-withdrawing effects .
- X-ray Crystallography : Single-crystal XRD provides definitive proof of molecular geometry and substituent positioning, as demonstrated for related 3-aryl-3-oxopropanenitriles .
Q. Table 1: Example Reaction Conditions for Synthesis
How do substituents on the aryl ring influence the reactivity of 3-aryl-3-oxopropanenitriles in heterocyclic synthesis?
Advanced
Substituent Effects :
- Electron-Withdrawing Groups (EWGs) : The nitro group at the 2-position enhances electrophilicity at the ketone, facilitating nucleophilic attacks (e.g., in cyclocondensation reactions with hydrazines or amines). This is critical for forming pyridine or pyrazole derivatives .
- Steric Effects : Ortho-substituents (e.g., nitro, chloro) can hinder planarization, altering reaction pathways. For example, 3-(2-chlorophenyl) analogs show slower cyclization kinetics compared to para-substituted derivatives .
Q. Methodological Insights :
- Computational Modeling : Density Functional Theory (DFT) can predict reaction sites by analyzing frontier molecular orbitals (FMOs). The LUMO of this compound is localized on the ketone and nitrile, making it reactive toward nucleophiles .
- Experimental Validation : Compare yields in multi-component reactions (e.g., with phthalic anhydride and hydrazine) to assess substituent-driven reactivity differences .
What strategies resolve contradictions in reaction yields when using this compound in multi-component reactions?
Advanced
Key Challenges :
- Competing Pathways : The nitrile group may participate in side reactions (e.g., hydrolysis to amides under acidic conditions).
- Catalyst Sensitivity : Imidazolium-based ionic liquids (e.g., [cmdmim]I) improve yields in heterocyclic synthesis by stabilizing intermediates, but their efficiency varies with substituent electronic effects .
Q. Optimization Strategies :
Parameter Screening : Systematically vary temperature, solvent polarity, and catalyst loading. For example, ethanol under reflux enhances solubility of nitro-substituted intermediates .
In Situ Monitoring : Use LC-MS or FTIR to track intermediate formation and adjust stoichiometry dynamically .
Q. Table 2: Yield Optimization in Pyridine Synthesis
| Catalyst | Solvent | Temperature | Yield (%) | Key Observation | Reference |
|---|---|---|---|---|---|
| [cmdmim]I | Ethanol | Reflux | 82–88 | Reusable for 5 cycles | |
| Piperidine | Ethanol | 0–5°C | 65–70 | Limited to electron-poor substrates |
How can computational chemistry predict polymorphic forms of this compound?
Advanced
Polymorph Characterization :
- XRD Analysis : The polymorphic form of related compounds (e.g., (S)-3-(3-methylimidazo[4,5-b]pyridine)-3-oxopropanenitrile) is identified via distinct 2θ peaks at 8.25°, 13.25°, and 25.39° .
- Molecular Dynamics (MD) Simulations : Simulate packing efficiencies and hydrogen-bonding networks to predict stable crystal forms.
Q. Experimental Validation :
- DSC/TGA : Differential scanning calorimetry (DSC) detects phase transitions, while thermogravimetric analysis (TGA) assesses thermal stability .
What spectroscopic techniques are most effective for characterizing this compound?
Q. Basic
- ¹H/¹³C NMR :
- Mass Spectrometry : ESI-MS ([M+H]⁺) provides molecular weight confirmation (C₉H₆N₂O₃: MW 190.16 g/mol) .
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O) and ~2200 cm⁻¹ (C≡N) .
How do electronic effects of substituents impact the electrochemical properties of 3-aryl-3-oxopropanenitriles?
Q. Advanced
- Cyclic Voltammetry (CV) : Nitro groups enhance electron affinity, shifting reduction potentials cathodically. Compare with chloro or methoxy analogs to quantify electronic effects .
- DFT Calculations : HOMO-LUMO gaps correlate with experimental redox behavior. For this compound, the LUMO is lowered by ~1.2 eV compared to the phenyl analog .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
